molecular formula C19H22N2O B7470595 (3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B7470595
M. Wt: 294.4 g/mol
InChI Key: GIBBMZHMDBIPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been investigated for their pharmacological properties.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to interact with the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anxiolytic effects in animal models of anxiety. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new drugs for the treatment of neurological disorders and other conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of (3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzoyl chloride with 3-methylphenylpiperazine in the presence of a base to yield the intermediate product, 3-methylphenyl-[4-(3-methylphenyl)piperazin-1-yl]methanone. The intermediate product is then treated with a reducing agent to yield the final product, this compound.

Scientific Research Applications

(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

(3-methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-5-3-7-17(13-15)19(22)21-11-9-20(10-12-21)18-8-4-6-16(2)14-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBMZHMDBIPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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